molecular formula C9H8F3NO2S B1301205 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene CAS No. 22057-35-8

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1301205
CAS No.: 22057-35-8
M. Wt: 251.23 g/mol
InChI Key: BYMPFYTVARGUKC-UHFFFAOYSA-N
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Description

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 1-(ethylthio)-4-(trifluoromethyl)benzene followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1-Trifluoromethoxy-4-(trifluoromethyl)benzene

Comparison: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzenes. The combination of the nitro and trifluoromethyl groups further enhances its potential biological activity and stability .

Properties

IUPAC Name

1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMPFYTVARGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361365
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22057-35-8
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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